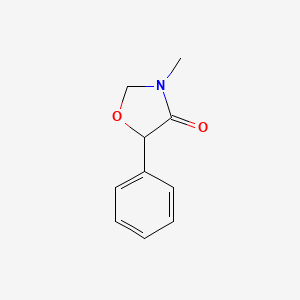
3-Methyl-5-phenyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyloxazolidin-4-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenyloxazolidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylglycine with formaldehyde and methylamine. The reaction typically occurs in a solvent such as benzene and requires heating for several hours . Another method involves the cyclization of N-phenyl-N-methylglycine with phosgene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and occur under elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyloxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the growth and replication of bacteria . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-2-oxazolidinone: Similar in structure but differs in the position of the oxygen atom.
5-Phenyl-2-oxazolidinone: Lacks the methyl group present in 3-Methyl-5-phenyloxazolidin-4-one.
3-Phenyl-5-methyl-2-oxazolidinone: Similar but with different substitution patterns on the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential antimicrobial activity make it particularly valuable in both research and industrial applications .
Biological Activity
3-Methyl-5-phenyloxazolidin-4-one is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activities, particularly in antibacterial and potential antitumor applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Catalytic Conversion : Utilizing non-precious metal carbamates as catalysts for the conversion of aziridines into oxazolidinones has shown moderate to good yields .
- Electrochemical Methods : Recent advancements in synthetic organic electrochemistry have allowed for efficient synthesis under sustainable conditions .
Comparative Analysis with Similar Compounds
The biological activity and synthetic utility of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Methyl-5-phenyloxazolidin-2-one | C11H13N2O | Chiral auxiliary in asymmetric synthesis |
| 5-Methyl-3-phenyloxazolidin-2-one | C11H13N2O | Exhibits similar reactivity patterns |
| 4-Ethyl-5-phenyloxazolidin-2-one | C12H15N2O | Variation with ethyl group affecting solubility |
The structural features of these compounds influence their reactivity and biological activity. The specific arrangement of substituents on the oxazolidinone ring in this compound provides distinct steric and electronic properties advantageous for targeted applications.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of oxazolidinones:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacteria, showcasing its potential as a new antibiotic candidate.
- Antitumor Potential : Another investigation explored the compound's effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation, although further studies are required to elucidate the underlying mechanisms.
- Mechanistic Insights : Research indicates that derivatives may interact with specific enzymes or receptors, enhancing their therapeutic roles and pharmacokinetic profiles through complex formation with metal ions or other biological molecules .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H11NO2/c1-11-7-13-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
ZZYRZYUJVGOJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















